molecular formula C24H26N2O3S B11457323 2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide

2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide

Cat. No.: B11457323
M. Wt: 422.5 g/mol
InChI Key: BHWHHFQPJFSNNC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide is a complex organic compound that features a combination of aromatic rings, a thiophene moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

    Introduction of the thiophene moiety: This step might involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the acetamide backbone.

    Methoxylation and isopropylation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or bioactive agents. They might exhibit interesting pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, such compounds might be used in the development of new materials, including polymers, dyes, and electronic materials. Their unique chemical properties can be harnessed for various applications.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-phenylacetamide: Lacks the thiophene and isopropyl groups.

    N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide: Lacks the methoxy group.

    2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]acetamide: Lacks the thiophene group.

Uniqueness

The uniqueness of 2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide lies in its combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)-2-[(2-thiophen-2-ylacetyl)amino]acetamide

InChI

InChI=1S/C24H26N2O3S/c1-16(2)17-6-10-19(11-7-17)25-24(28)23(18-8-12-20(29-3)13-9-18)26-22(27)15-21-5-4-14-30-21/h4-14,16,23H,15H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

BHWHHFQPJFSNNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=C(C=C2)OC)NC(=O)CC3=CC=CS3

Origin of Product

United States

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